4-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide
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Description
4-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
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Scientific Research Applications
X-ray Powder Diffraction in Medicinal Chemistry
Compounds with similar complex structures have been studied using X-ray powder diffraction, a technique crucial for characterizing the crystalline forms of pharmaceutical intermediates. For example, Qing Wang et al. (2017) reported the X-ray powder diffraction data for a complex anticoagulant intermediate, highlighting the importance of structural analysis in drug development (Qing Wang et al., 2017).
Heterocyclic Synthesis for Drug Discovery
The synthesis of thiazolopyrimidines and related compounds demonstrates the significance of heterocyclic chemistry in discovering new therapeutic agents. S. Sherif et al. (1993) discussed the synthesis of thiazolopyrimidines, a process relevant to developing compounds with potential medicinal properties (S. Sherif et al., 1993).
Antimicrobial Activity Studies
Research on heterocyclic compounds also extends to the investigation of their antimicrobial properties. M. Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate derivatives, exploring their potential as antimicrobial agents (M. Gad-Elkareem et al., 2011).
Met Kinase Inhibitors for Cancer Therapy
The development of selective kinase inhibitors is a critical area of cancer research. A study by Gretchen M. Schroeder et al. (2009) identified potent and selective Met kinase inhibitors, underscoring the role of complex organic molecules in targeting specific pathways involved in cancer (Gretchen M. Schroeder et al., 2009).
Properties
IUPAC Name |
4-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-6-oxo-1-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-25-18-13-19(23)22(15-5-3-2-4-6-15)14-17(18)20(24)21-9-12-27-16-7-10-26-11-8-16/h2-6,13-14,16H,7-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAFPGPLJOLUPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)NCCSC2CCOCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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